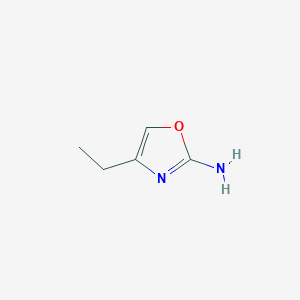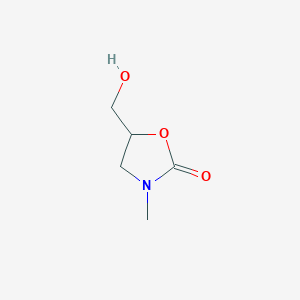
PC(P-18:0/20:4(5Z,8Z,11Z,14Z))
Vue d'ensemble
Description
PC(P-18:0/20:4(5Z,8Z,11Z,14Z)) is a type of phosphatidylcholine (PC or GPCho), a glycerophospholipid in which a phosphorylcholine moiety occupies a glycerol substitution site . It consists of one chain of plasmalogen 18:0 at the C-1 position and one chain of arachidonic acid at the C-2 position. The plasmalogen 18:0 moiety is derived from animal fats, liver and kidney, while the arachidonic acid moiety is derived from animal fats and eggs .
Synthesis Analysis
PC(P-18:0/20:4(5Z,8Z,11Z,14Z)) is synthesized by the Kennedy pathway from choline . The plasmalogen 18:0 moiety is derived from animal fats, liver and kidney, while the arachidonic acid moiety is derived from animal fats and eggs .Molecular Structure Analysis
The molecular formula of PC(P-18:0/20:4(5Z,8Z,11Z,14Z)) is C46H84NO7P . It has an average mass of 794.135 Da and a monoisotopic mass of 793.598511 Da .Physical And Chemical Properties Analysis
PC(P-18:0/20:4(5Z,8Z,11Z,14Z)) has 8 hydrogen bond acceptors and 1 hydrogen bond donor. It has 41 freely rotating bonds. Its ACD/LogP is 12.24, and its ACD/LogD (pH 5.5) is 10.10. Its polar surface area is 104 Å^2 .Applications De Recherche Scientifique
Utilizing Scientific Computing for Large-Scale Analysis
PC(P-18:0/20:4(5Z,8Z,11Z,14Z)) is an example of scientific computing, which is increasingly vital for large-scale data analysis in various scientific disciplines. It involves constructing mathematical models and numerical solutions to solve complex scientific and engineering problems. Services like the P-Grade (Parallel Grid Run-time and Application Development Environment) portal facilitate large-scale linear systems solutions, parallel block iterative algorithms, and parallel decision-making algorithms, integrating different mathematical calculations across distributed computing infrastructures (Astsatryan et al., 2013).
Application in Remote Sensing and Mineral Exploration
PC(P-18:0/20:4(5Z,8Z,11Z,14Z)) can be applied in remote sensing to identify hydrothermal alteration zones related to metallic deposits. Using techniques like Principal Component Analysis (PCA) with ASTER imagery, it's possible to map minerals like phyllosilicates, sulphates, and carbonates, which are significant for mineral exploration activities. This approach supports the valuable role of PCA in enhancing the effectiveness of satellite imagery for geological studies (Crósta et al., 2003).
Phononic Crystal Applications
Phononic Crystals (PC) made of certain ceramics, like Ba 0.7 Sr 0.3 TiO3 (BST), demonstrate the ability to change properties with temperature. A temperature shift near room temperature can cause a significant frequency shift in transmission spectra due to ferroelectric phase transition. This property of PC provides opportunities for creating smart temperature-tuned devices like Lamb wave filters or sensors, opening new avenues in materials science and engineering (Chaowei et al., 2015).
Cyber-Physical Systems
PC(P-18:0/20:4(5Z,8Z,11Z,14Z)) is crucial in the development of Cyber-Physical Systems (CPS), which integrate computation with physical processes. The President's Council of Advisors on Science and Technology (PCAST) has identified CPS as a priority area for federal research investment. CPS encompasses challenges and promises in sensor networks, ubiquitous computing, and trustworthy computing, highlighting its significance in future technological advancements (Sha et al., 2008).
Enhancing Personality Assessment through Computing
Personality Computing (PC) merges personality psychology and computer science to extract personality-relevant information from various sensors like digital footprints, speech patterns, and smartphone usage. This approach promises a more precise, granular, and faking-resistant way of measuring individual differences, which is crucial in psychological research and applications (Phan & Rauthmann, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H84NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,38,41,45H,6-13,15,17-19,21,23-24,26,28-30,32,34-37,39-40,42-44H2,1-5H3/b16-14-,22-20-,27-25-,33-31-,41-38-/t45-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHVIBPVBBRLOR-IYACIECVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H84NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272452 | |
| Record name | 1-Stearoyl-2-arachidonoylplasmenylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(P-18:0/20:4(5Z,8Z,11Z,14Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
PC(P-18:0/20:4(5Z,8Z,11Z,14Z)) | |
CAS RN |
97802-56-7 | |
| Record name | 1-Stearoyl-2-arachidonoylplasmenylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97802-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearoyl-2-arachidonoylplasmenylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate](/img/structure/B3432110.png)


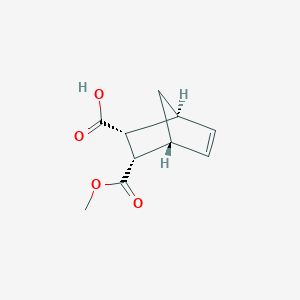


![6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline](/img/structure/B3432161.png)

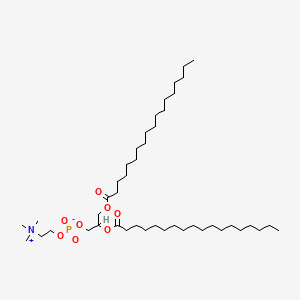

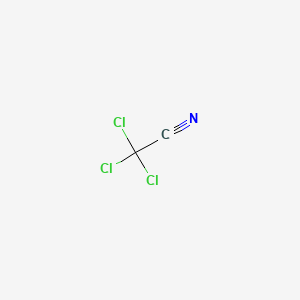
![1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3432180.png)
